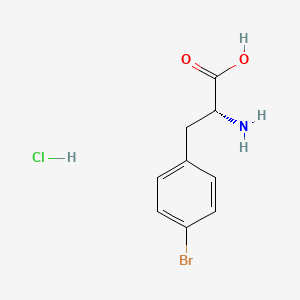

4-Bromo-D-phenylalanine hydrochloride

Übersicht

Beschreibung

4-Bromo-D-phenylalanine hydrochloride is a halogenated derivative of D-phenylalanine, an enantiomer of the naturally occurring amino acid phenylalanine. This compound is characterized by the presence of a bromine atom at the para position of the phenyl ring. It is commonly used in various scientific research fields due to its unique properties and its ability to act as a substitute for phenylalanine in biological systems.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-D-phenylalanine hydrochloride typically involves the bromination of D-phenylalanine. One common method is to react chiral D-phenylalanine with sodium hypobromite, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions are carefully controlled to ensure the selective bromination at the para position of the phenyl ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is typically carried out in a solvent such as water or an organic solvent, and the product is purified through crystallization or other separation techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-D-phenylalanine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted phenylalanine derivative .

Wissenschaftliche Forschungsanwendungen

4-Bromo-D-phenylalanine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Acts as a substitute for phenylalanine in protein synthesis studies.

Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Wirkmechanismus

The mechanism of action of 4-Bromo-D-phenylalanine hydrochloride involves its incorporation into proteins in place of phenylalanine. This substitution can affect the structure and function of the proteins, providing insights into protein folding and function. The bromine atom can also participate in interactions with other molecules, influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromo-L-phenylalanine: The L-enantiomer of 4-Bromo-D-phenylalanine.

4-Bromo-DL-phenylalanine: A racemic mixture of both D- and L-enantiomers.

D-Phenylalanine: The non-brominated parent compound.

Uniqueness

4-Bromo-D-phenylalanine hydrochloride is unique due to its specific stereochemistry and the presence of the bromine atom, which imparts distinct chemical and biological properties. This makes it a valuable tool in research applications where selective incorporation of brominated amino acids is required .

Biologische Aktivität

4-Bromo-D-phenylalanine hydrochloride is a halogenated derivative of D-phenylalanine, characterized by the presence of a bromine atom at the para position of the phenyl ring. This compound, with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol, has garnered attention in biochemical research due to its unique properties and potential applications in various fields including medicinal chemistry, protein synthesis, and enzyme interactions.

This compound is typically encountered as a white crystalline solid. It exhibits solubility in organic solvents such as methanol, ethanol, dichloromethane, and dimethyl sulfoxide (DMSO), while its solubility in water is limited. The compound's structure allows it to mimic natural amino acids, making it a valuable tool in biochemical studies.

The biological activity of this compound primarily stems from its incorporation into proteins and peptides. Its bromine atom is capable of participating in halogen bonding, which can influence the stability and functional dynamics of protein structures. This incorporation can lead to altered biochemical properties, enhancing or inhibiting enzymatic activities depending on the context of use.

Protein Synthesis

4-Bromo-D-phenylalanine is utilized as a non-natural amino acid in the synthesis of peptides and proteins. Its incorporation allows researchers to study protein structure-function relationships and to develop modified proteins with enhanced properties for therapeutic applications. For instance, it has been employed in the preparation of peptide drugs that target specific diseases such as cancer and neurological disorders .

Enzyme Interactions

Research indicates that 4-Bromo-D-phenylalanine can modulate enzyme activity. It has been shown to affect cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. By incorporating this compound into substrates for COX enzymes, researchers have observed variations in enzymatic activity that could lead to new anti-inflammatory therapies .

Cytotoxic Effects

Studies have demonstrated that phenylalanine derivatives, including 4-Bromo-D-phenylalanine, exhibit cytotoxic effects on certain cancer cell lines. This property is particularly relevant for developing chemotherapeutic agents that selectively target tumor cells while sparing normal cells .

Case Studies

- Cancer Cell Studies : In a study examining the effects of various phenylalanine derivatives on human colon cancer cells, 4-Bromo-D-phenylalanine was found to induce apoptosis at specific concentrations, suggesting its potential as a chemotherapeutic agent.

- Protein Structure Analysis : Researchers have utilized 4-Bromo-D-phenylalanine to create protein mutants for structural analysis. By labeling specific sites within proteins with this compound, they were able to elucidate mechanisms of molecular recognition and binding interactions essential for drug design .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C9H10BrNO2 |

| Molecular Weight | 244.09 g/mol |

| Solubility | DMSO, Methanol |

| Biological Activity | Cytotoxicity, Enzyme Modulation |

| Applications | Protein Synthesis, Drug Development |

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(4-bromophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWMPXZZFAPLFZ-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718807 | |

| Record name | 4-Bromo-D-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122852-33-9 | |

| Record name | 4-Bromo-D-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.